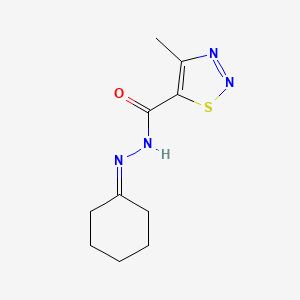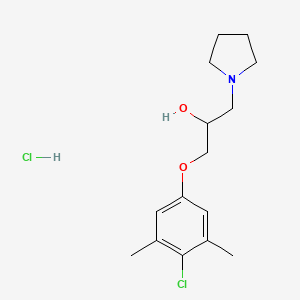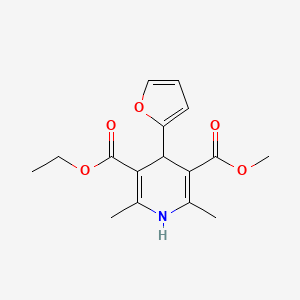
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (CTC) is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. CTC has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide exerts its pharmacological effects through various mechanisms, including inhibition of protein synthesis, DNA damage, and induction of oxidative stress. It has been found to interact with various cellular targets, including ribosomes, DNA, and enzymes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide for laboratory experiments is its high purity and reliability as a source for research. It has also been found to have low toxicity, making it a safe compound for use in vitro and in vivo studies. However, one limitation of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, including its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and bacterial infections. Further studies are needed to elucidate the mechanisms of action of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide and its interactions with cellular targets. Additionally, research on the pharmacokinetics and bioavailability of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide may provide insights into its potential for clinical use. Overall, N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is a promising compound with significant potential for drug development and scientific research.
Métodos De Síntesis
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide can be synthesized through a multistep process involving the reaction of cyclohexanone with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and further reaction with methyl hydrazine. The synthesis of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been optimized to achieve high yields and purity, making it a reliable source for research purposes.
Aplicaciones Científicas De Investigación
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has also been investigated for its ability to inhibit the growth of tumor cells and induce apoptosis, making it a potential treatment for cancer.
Propiedades
IUPAC Name |
N-(cyclohexylideneamino)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-7-9(16-14-11-7)10(15)13-12-8-5-3-2-4-6-8/h2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYZCOPOFTFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)


![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)

![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)